molecular formula C14H22N2O4S2 B12284399 S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate

S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate

Cat. No.: B12284399
M. Wt: 346.5 g/mol
InChI Key: CFZAYVVXCBEZLA-UHFFFAOYSA-N
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Description

S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate is a complex organic compound characterized by its unique structure, which includes acetylsulfanyl and ethanethioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the acetylsulfanyl group: This step involves the reaction of a suitable precursor with acetyl chloride in the presence of a base such as pyridine.

    Cyclohexyl amine introduction: The intermediate is then reacted with cyclohexylamine under controlled conditions to form the desired amine derivative.

    Final coupling: The final step involves coupling the amine derivative with ethanethioate under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate: shares similarities with other sulfur-containing compounds, such as thiols and sulfides.

    Phenylephrine Related Compound F: Another compound with a similar structure but different functional groups.

Properties

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C14H22N2O4S2/c1-9(17)21-7-13(19)15-11-5-3-4-6-12(11)16-14(20)8-22-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

CFZAYVVXCBEZLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NC1CCCCC1NC(=O)CSC(=O)C

Origin of Product

United States

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